molecular formula C6H5Cl2N3O B13653695 2-Amino-4,6-dichloronicotinamide

2-Amino-4,6-dichloronicotinamide

Cat. No.: B13653695
M. Wt: 206.03 g/mol
InChI Key: IJXCAKGJXDFDFS-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichloronicotinamide is a chemical compound that belongs to the class of halogenated pyrimidines It is characterized by the presence of two chlorine atoms at the 4th and 6th positions and an amino group at the 2nd position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloronicotinamide typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. The optimized procedure uses the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups to convert the 2-amino-4,6-dihydroxypyrimidine analogs to this compound in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dichloronicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include alkoxide ions, Grignard agents, and various nucleophiles.

    Conditions: Reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the substitution process.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can serve as precursors for more complex heterocyclic systems .

Scientific Research Applications

2-Amino-4,6-dichloronicotinamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Amino-4,6-dichloronicotinamide is not fully elucidated. it is known to inhibit the replication of a broad range of viruses by preventing the maturation of viral particles . This unique mechanism makes it a promising candidate for the development of new antiviral drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dichloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions under mild conditions and its potential as an antiviral agent set it apart from other similar compounds .

Properties

Molecular Formula

C6H5Cl2N3O

Molecular Weight

206.03 g/mol

IUPAC Name

2-amino-4,6-dichloropyridine-3-carboxamide

InChI

InChI=1S/C6H5Cl2N3O/c7-2-1-3(8)11-5(9)4(2)6(10)12/h1H,(H2,9,11)(H2,10,12)

InChI Key

IJXCAKGJXDFDFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C(=O)N)Cl

Origin of Product

United States

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